An In-Depth Technical Guide to the Mechanism of Action of BMS-986104
An In-Depth Technical Guide to the Mechanism of Action of BMS-986104
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1) that has been investigated for the treatment of autoimmune diseases. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, BMS-986104-P. The core mechanism of action of BMS-986104-P lies in its "ligand-biased signaling" at the S1P1 receptor. Unlike first-generation S1P1 modulators such as fingolimod (FTY720), which act as full agonists across multiple downstream signaling pathways, BMS-986104-P demonstrates pathway-selective agonism. This biased agonism is characterized by potent and full activation of the Gαi-cAMP signaling pathway, which is crucial for inducing lymphopenia, while exhibiting only partial agonism for β-arrestin recruitment and S1P1 receptor internalization, and significantly weaker agonism for the ERK phosphorylation pathway. This differentiated signaling profile is hypothesized to contribute to a more favorable safety profile, particularly concerning cardiovascular and pulmonary adverse effects, while maintaining therapeutic efficacy in preclinical models of autoimmune disease.
Core Mechanism of Action: Ligand-Biased Signaling at the S1P1 Receptor
BMS-986104 is a prodrug that requires in vivo phosphorylation to its active form, BMS-986104-P.[1] This active metabolite is a potent and selective modulator of the S1P1 receptor.[2] The therapeutic effect of S1P1 receptor modulators in autoimmune diseases is primarily attributed to their ability to induce lymphopenia by preventing the egress of lymphocytes from secondary lymphoid organs.[3] This is achieved through the functional antagonism of the S1P1 receptor on lymphocytes.
The key differentiator of BMS-986104-P is its "ligand-biased signaling" profile at the S1P1 receptor.[3] This means that it preferentially activates certain downstream signaling pathways over others, in contrast to a full agonist which would activate all pathways to a similar extent. The preclinical pharmacology of BMS-986104-P has been characterized in comparison to FTY720-phosphate (FTY720-P), the active form of fingolimod.[3]
Quantitative In Vitro Pharmacology
The ligand-biased signaling of BMS-986104-P is evident from its differential activity in various in vitro functional assays. The following table summarizes the key quantitative data from preclinical studies.
| Assay | Parameter | BMS-986104-P | FTY720-P | Reference |
| S1P1 Receptor Binding | Ki (nM) | 0.08 ± 0.02 | 0.06 ± 0.01 | [3] |
| GTPγS Binding | EC50 (nM) | 0.15 ± 0.04 | 0.03 ± 0.01 | [3] |
| Emax (%) | 81 ± 3 | 100 | [3] | |
| cAMP Inhibition | EC50 (nM) | 0.03 ± 0.01 | 0.02 ± 0.01 | [3] |
| Emax (%) | 100 | 100 | [3] | |
| ERK Phosphorylation | EC50 (nM) | 30 ± 5 | 0.03 ± 0.01 | [3] |
| Emax (%) | 100 | 100 | [3] | |
| S1P1 Receptor Internalization | EC50 (nM) | 0.3 ± 0.1 | 0.05 ± 0.02 | [3] |
| Emax (%) | 60 ± 5 | 100 | [3] |
Signaling Pathways
The differential engagement of downstream signaling pathways by BMS-986104-P is central to its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for understanding and replicating the findings.
In Vitro Assays
1. S1P1 Receptor Binding Assay
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Objective: To determine the binding affinity of the compound to the S1P1 receptor.
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Method: Radioligand displacement assay using membranes from CHO cells stably expressing human S1P1 and [³³P]-S1P as the radioligand.
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Protocol:
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Prepare assay buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
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Incubate cell membranes (10 µ g/well ) with [³³P]-S1P (0.1 nM) and varying concentrations of the test compound in a 96-well plate.
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Incubate for 60 minutes at room temperature.
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Harvest the membranes onto a filter plate and wash with ice-cold wash buffer (50 mM HEPES, pH 7.4).
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Measure radioactivity using a liquid scintillation counter.
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Calculate Ki values using the Cheng-Prusoff equation.
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2. GTPγS Binding Assay
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Objective: To measure G-protein activation upon receptor agonism.
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Method: Scintillation proximity assay (SPA) measuring the binding of [³⁵S]GTPγS to G-proteins in cell membranes.
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Protocol:
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Prepare assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
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Incubate S1P1-expressing cell membranes (5 µ g/well ) with GDP (10 µM), [³⁵S]GTPγS (0.2 nM), and varying concentrations of the test compound.
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Add WGA-coated SPA beads.
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Incubate for 90 minutes at room temperature with gentle agitation.
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Measure radioactivity using a microplate scintillation counter.
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3. cAMP Inhibition Assay
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Objective: To assess the functional consequence of Gαi activation.
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Method: Homogeneous time-resolved fluorescence (HTRF) assay.
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Protocol:
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Seed CHO cells expressing human S1P1 in a 96-well plate.
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Pre-treat cells with forskolin (1 µM) to stimulate cAMP production.
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Add varying concentrations of the test compound and incubate for 30 minutes.
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Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
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Incubate for 60 minutes at room temperature.
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Read the HTRF signal on a compatible plate reader.
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4. ERK Phosphorylation Assay
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Objective: To measure the activation of the MAPK/ERK pathway.
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Method: Cell-based ELISA.
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Protocol:
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Seed cells in a 96-well plate and serum-starve overnight.
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Stimulate cells with varying concentrations of the test compound for 5 minutes.
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Fix, permeabilize, and block the cells.
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Incubate with a primary antibody against phosphorylated ERK (pERK).
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Incubate with an HRP-conjugated secondary antibody.
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Add a chemiluminescent substrate and measure the signal.
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5. S1P1 Receptor Internalization Assay
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Objective: To quantify the ligand-induced internalization of the S1P1 receptor.
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Method: Flow cytometry-based assay using cells expressing an epitope-tagged S1P1 receptor.
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Protocol:
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Use cells stably expressing N-terminally FLAG-tagged human S1P1.
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Treat cells with varying concentrations of the test compound for 30 minutes at 37°C.
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Stain the cells with a fluorescently labeled anti-FLAG antibody on ice to label surface receptors.
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Analyze the mean fluorescence intensity by flow cytometry.
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A decrease in fluorescence indicates receptor internalization.
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In Vivo Models
1. T-Cell Transfer Model of Colitis
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Objective: To evaluate the efficacy of BMS-986104 in a mouse model of inflammatory bowel disease.
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Method: Adoptive transfer of naive T cells (CD4⁺CD45RBhigh) into immunodeficient mice.
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Protocol:
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Isolate CD4⁺ T cells from the spleens of donor mice.
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Sort for the CD45RBhigh population using flow cytometry.
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Inject 4 x 10⁵ sorted cells intraperitoneally into recipient SCID mice.
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Initiate oral dosing with BMS-986104 or vehicle daily, starting from the day of cell transfer.
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Monitor body weight and clinical signs of colitis weekly.
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After 5 weeks, euthanize the mice and assess disease severity by colon length, colon weight, and histological analysis.
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2. Cardiovascular Safety Assessment in Rats
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Objective: To assess the potential for BMS-986104 to induce bradycardia.
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Method: Telemetry monitoring in conscious, freely moving rats.
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Protocol:
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Surgically implant telemetry transmitters in male Sprague-Dawley rats.
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Allow a recovery period of at least 7 days.
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Record baseline cardiovascular parameters (heart rate, blood pressure) for 24 hours.
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Administer a single oral dose of BMS-986104 or vehicle.
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Continuously monitor cardiovascular parameters for at least 24 hours post-dose.
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3. Pulmonary Safety Assessment in Rats
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Objective: To evaluate the potential for BMS-986104 to cause pulmonary adverse effects.
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Method: Measurement of lung resistance in anesthetized rats.
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Protocol:
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Anesthetize male Sprague-Dawley rats.
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Intubate and mechanically ventilate the animals.
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Measure baseline lung resistance.
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Administer a single oral dose of BMS-986104 or vehicle.
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Measure lung resistance at multiple time points post-dose.
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Conclusion
BMS-986104 represents a second-generation S1P1 receptor modulator with a distinct mechanism of action characterized by ligand-biased signaling. Its ability to fully engage the Gαi-cAMP pathway, leading to robust lymphopenia, while only partially or weakly activating other signaling pathways, such as β-arrestin recruitment and ERK phosphorylation, provides a potential mechanistic basis for its observed efficacy and improved safety profile in preclinical models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other biased S1P1 receptor modulators.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
